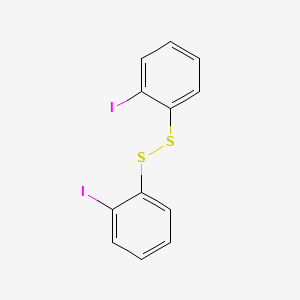

2-Iodophenyl disulfide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-iodo-2-[(2-iodophenyl)disulfanyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I2S2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXXKCBAWRUHRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SSC2=CC=CC=C2I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8I2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10327694 | |

| Record name | di(2-iodophenyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87797-73-7 | |

| Record name | di(2-iodophenyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10327694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-IODOPHENYL DISULFIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Iodophenyl Disulfide and Its Derivatives

Oxidative Coupling of 2-Iodothiophenol (B3069315) Precursors

The oxidation of thiols to disulfides is the most direct and widely employed method for forming the S-S bond. researchgate.netresearchgate.net This transformation involves the formal removal of two hydrogen atoms from two thiol molecules to form a disulfide and water. For the synthesis of 2-Iodophenyl disulfide, this involves the oxidative coupling of two molecules of 2-iodothiophenol. While numerous reagents can effect this change, modern synthetic chemistry emphasizes the development of milder, more efficient, and environmentally benign catalytic methods, particularly those using air as the ultimate oxidant. researchgate.netrsc.org

Stoichiometric Oxidations for this compound Formation

Historically, the synthesis of disulfides, including this compound, relied on the use of stoichiometric amounts of an oxidizing agent. A variety of oxidants have been utilized for the general conversion of thiols to disulfides. researchgate.net

One of the most common and traditional methods involves the use of molecular iodine (I₂). researchgate.netnih.gov The reaction of a thiol with a stoichiometric quantity of iodine leads to the formation of the disulfide and hydrogen iodide. Other reagents that have been employed for this purpose include halogens like bromine, hydrogen peroxide, and various metal salts. researchgate.netrsc.orgtandfonline.com While effective, these stoichiometric approaches often generate significant chemical waste and may require harsh reaction conditions, prompting the shift towards more sustainable catalytic alternatives. nih.govmdpi.com

Catalytic Aerobic Oxidation Approaches

Catalytic aerobic oxidation represents a significant advancement in disulfide synthesis, aligning with the principles of green chemistry. These methods utilize a substoichiometric amount of a catalyst to facilitate the reaction, with molecular oxygen, typically from air, serving as the terminal oxidant. researchgate.netrsc.org This approach is atom-economical and avoids the production of stoichiometric amounts of waste from the oxidant.

Iodine-Catalyzed Oxidations of Thiols

Molecular iodine, traditionally used as a stoichiometric oxidant, has been repurposed as an effective catalyst for the aerobic oxidation of thiols. researchgate.netnih.govmdpi.com In this catalytic cycle, a small amount of iodine oxidizes the thiol to the disulfide. The resulting hydrogen iodide (HI) is then re-oxidized back to iodine by molecular oxygen, regenerating the catalyst for subsequent cycles. researchgate.netmdpi.com This process allows for the efficient conversion of a wide range of primary and secondary thiols into their corresponding disulfides with only a catalytic amount of iodine. researchgate.netnih.gov Studies have shown that using 5 mol% of I₂ in a solvent like ethyl acetate (B1210297) at 70°C under an oxygen atmosphere can lead to excellent yields of disulfides. mdpi.com

A coupled system using a riboflavin-derived organocatalyst and molecular iodine has also been developed for the aerobic oxidation of thiols under metal-free, mild conditions at room temperature. thieme-connect.comthieme-connect.com In this dual-catalytic system, the flavin catalyst facilitates the activation of molecular oxygen to regenerate the iodine catalyst, which in turn oxidizes the thiol. thieme-connect.com

| Catalyst System | Substrate Scope | Conditions | Yield (%) | Reference |

| I₂ (5 mol%) | 26 primary and secondary thiols | EtOAc, 70°C, O₂ balloon | >66-98 | researchgate.netmdpi.com |

| Flavin-Iodine | Various thiols | t-BuOH, 26°C, air | 97 (for Dioctyl Disulfide) | thieme-connect.comorganic-chemistry.org |

Metal-Free Organic Catalysis in Disulfide Synthesis

The development of metal-free catalytic systems is a major focus in modern organic synthesis, aimed at reducing cost and toxicity associated with metal catalysts. tandfonline.com Several organic molecules have been identified as effective catalysts for the aerobic oxidation of thiols.

Fluorescein, a common and inexpensive dye, has been demonstrated to act as a photoredox catalyst for the visible-light-driven oxidative coupling of thiols. tandfonline.com This method offers mild reaction conditions and accommodates a broad range of substrates, achieving good to excellent yields with a catalyst loading of 10 mol% and using air as the oxidant. tandfonline.com Another approach utilizes phenylglyoxylic acid as a photoinitiator under visible light from common household bulbs, providing a green and inexpensive photochemical route to disulfides in excellent yields. rsc.org

Samarium-Oxo/Hydroxy Cluster (Sm-OC) Catalysis

A novel homogeneous photocatalyst, a samarium-oxo/hydroxy cluster ([Sm₆O(OH)₈(H₂O)₂₄]I₈(H₂O)₈), or Sm-OC, has been developed for the solar photocatalyzed aerobic oxidation of thiols. organic-chemistry.orgacs.org This catalyst is prepared via an auxiliary ligand-free oxidative hydrolysis and demonstrates remarkable chemoselectivity for the synthesis of disulfides without over-oxidation to sulfonic or sulfinic acids. organic-chemistry.orgorganic-chemistry.orgacs.org The Sm-OC catalyst is highly efficient, achieving a turnover number (TON) of ≥2000 across 28 different substrates. organic-chemistry.orgacs.org The reaction relies on both light and oxygen, highlighting its potential for use in solar-powered chemical synthesis. organic-chemistry.org

| Catalyst | Substrate Scope | Conditions | Key Features | Reference |

| Sm-OC | 28 varied thiol substrates | Solar photocatalysis, aerobic | High chemoselectivity, TON ≥2000, no overoxidation | organic-chemistry.orgacs.org |

Other Organocatalytic Systems for Thiol Oxidation to Disulfides

Beyond the specific systems mentioned, a variety of other organocatalytic methods have been established. Potassium iodate (B108269) (KIO₃) has been reported as an efficient catalyst for the selective oxidative coupling of thiols in water at ambient temperature. rsc.org This method is notable for its use of water as a green solvent, broad substrate scope, excellent yields, and the potential for recycling the reaction system. rsc.org The field of metal-free C-S coupling reactions is expanding, utilizing various oxidants like peroxides and molecular oxygen, driven by the search for more sustainable synthetic routes. rsc.org

Regioselective and Stereoselective Synthesis of Unsymmetrical this compound Variants

Activation of Disulfide Reagents for Unsymmetrical Products

The synthesis of unsymmetrical disulfides, where the two sulfur atoms are bonded to different organic moieties, presents a significant challenge due to the propensity for symmetrical disulfide formation. The controlled synthesis of a molecule like 2-iodophenyl-R-disulfide requires specific activation strategies to facilitate the desired cross-coupling.

One efficient approach involves the base-catalyzed aerobic oxidative dehydrogenative coupling of two different thiols. rsc.org In this method, a mixture of 2-iodothiophenol and another thiol (R-SH) could be subjected to an alkali metal carbonate catalyst, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), in the presence of oxygen as a green oxidant. rsc.org This methodology offers high atom economy and proceeds under mild conditions, making it an attractive and practical route to unsymmetrical disulfides. rsc.org

Another sophisticated strategy relies on the use of specialized disulfurating reagents. nih.gov These can be categorized as unilateral or bilateral reagents. A unilateral reagent would first react with one thiol, such as 2-iodothiophenol, to form an activated intermediate, which then selectively reacts with a second, different thiol to yield the unsymmetrical product. This controlled, stepwise approach minimizes the formation of undesired symmetrical disulfides. nih.gov The reactivity of disulfides as electrophilic reagents in the presence of thiophilic nucleophiles is key to these methods, allowing for the heterolytic cleavage of the S-S bond and subsequent formation of a new, unsymmetrical disulfide. nih.gov For instance, unsymmetrical disulfides with nitrophenyl substituents have been shown to have activated arylthio leaving groups, facilitating nucleophilic attack at the disulfide bond. nih.gov

The table below summarizes key aspects of these methodologies for generating unsymmetrical disulfides, which are applicable to the synthesis of this compound derivatives.

| Methodology | Catalyst/Reagent | Key Features | Reference |

| Aerobic Cross Dehydrogenative Coupling | M₂CO₃ (M = K, Cs) | High atom-economy, uses O₂ as a green oxidant, mild conditions. | rsc.org |

| Unilateral Disulfurating Reagents | Specialized Disulfide Reagents | Controlled, stepwise formation of the unsymmetrical disulfide bond. | nih.gov |

| Thiol-Disulfide Exchange | Thiophilic Nucleophiles | Relies on the electrophilicity of the disulfide bond for cleavage and re-formation. | nih.gov |

Solid-Phase Synthesis of Oligo(disulfide)s and Related Architectures

Solid-phase synthesis offers a powerful, automated platform for the construction of sequence-defined oligo(disulfide)s, which can incorporate moieties like this compound. au.dkresearchgate.net This technique allows for the stepwise assembly of disulfide-linked monomers on an insoluble resin support, simplifying purification by washing away excess reagents and byproducts after each coupling step. researchgate.netatdbio.com

The general synthetic cycle for automated solid-phase oligo(disulfide) synthesis involves several key steps: au.dknih.gov

Deprotection: Removal of a protecting group from a thiol functionality attached to the solid support.

Coupling: Reaction of the newly freed resin-bound thiol with an activated monomer unit. Thiosulfonates are particularly effective activated precursors for this step. au.dkresearchgate.net

Capping (Optional): Acetylation of any unreacted thiols to prevent the formation of deletion sequences.

Oxidation: Conversion of the newly formed linkage to a stable phosphotriester in related oligonucleotide-disulfide hybrid syntheses. atdbio.com

This iterative process allows for the creation of oligo(disulfide)s with a precisely defined sequence and length. au.dknih.gov Dithiol monomer building blocks are essential for chain extension. au.dkresearchgate.net For the incorporation of a 2-iodophenyl group, a dithiol monomer containing this moiety would be required. The sequence of the resulting oligomer can be confirmed using techniques such as tandem mass spectrometry (MS/MS). researchgate.netnih.gov

The table below outlines the fundamental steps in solid-phase oligo(disulfide) synthesis.

| Step | Description | Typical Reagents | Reference |

| 1. Resin Functionalization | Attachment of the initial thiol monomer to the solid support. | Controlled pore glass (CPG), Polystyrene | researchgate.netatdbio.com |

| 2. Deprotection | Removal of a thiol protecting group (e.g., MMTr). | 1% TFA in DCM/Et₃SiH | researchgate.net |

| 3. Coupling | Formation of the disulfide bond with an activated monomer. | Thiosulfonate monomers, DBU (base) | researchgate.net |

| 4. Cleavage & Deprotection | Release of the final oligo(disulfide) from the resin and removal of all protecting groups. | Concentrated ammonium (B1175870) hydroxide | atdbio.com |

Multi-Component Reactions (MCRs) Involving Carbon Disulfide in the Context of this compound Precursors

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that contains the vast majority of the atoms from the starting materials. beilstein-journals.org While direct MCRs to form this compound are not established, MCRs involving carbon disulfide (CS₂) represent a powerful strategy for synthesizing key precursors, such as functionalized thiols or dithiocarbamates, which can then be converted to the target disulfide. researchgate.netchemrxiv.org

Carbon disulfide is a versatile C1 building block that can react with amines and other nucleophiles to generate a variety of sulfur-containing scaffolds. researchgate.netchemrxiv.org For instance, the reaction of a primary amine with CS₂ forms a dithiocarbamic acid intermediate. researchgate.net This intermediate can then react with electrophiles in a one-pot process to build more complex molecules. A potential pathway to a precursor for this compound could involve an MCR to synthesize a protected aminothiophenol derivative, which could subsequently be iodinated and deprotected/oxidized.

A notable example is the spontaneous multicomponent polymerization of activated internal diynes, secondary diamines, and CS₂. chemrxiv.org This reaction proceeds at room temperature without a catalyst, with CS₂ acting as a "wedge" to facilitate the linkage of the other components. chemrxiv.org By adapting this principle to small molecule synthesis, one could envision a three-component reaction between an amino-substituted alkyne, CS₂, and a suitable third component to generate a complex thiol precursor.

The table below provides examples of MCRs involving carbon disulfide that could be conceptually adapted for the synthesis of this compound precursors.

| MCR Type | Reactants | Potential Precursor Application | Reference |

| Thiazole Synthesis | Primary amine, CS₂, 2-chloro-1,3-dicarbonyl compound | Synthesis of a heterocyclic thiol that could be further functionalized. | researchgate.net |

| Rhodanine Synthesis | Primary amine, CS₂, dialkyl acetylenedicarboxylate | Formation of a sulfur-rich heterocycle as a thiol precursor. | researchgate.net |

| Spontaneous Polymerization | Secondary diamine, activated internal diyne, CS₂ | Principles could be adapted for the synthesis of complex dithiol precursors. | chemrxiv.org |

Chemical Reactivity and Mechanistic Investigations of 2 Iodophenyl Disulfide

Disulfide Bond Cleavage Mechanisms in 2-Iodophenyl Disulfide Systems

The disulfide bond (S-S) is a pivotal functional group in both chemistry and biology, and its cleavage is central to numerous processes. In the context of this compound, the reactivity is dictated by the inherent properties of the S-S bond, which is influenced by the attached iodophenyl groups. The cleavage of this bond can be initiated through several distinct mechanisms, including electron transfer, nucleophilic attack, mechanical force, and photochemical activation.

Electron transfer to a disulfide compound like this compound is a key mechanism for initiating the cleavage of the sulfur-sulfur bond. This process involves the addition of an electron to the disulfide molecule, which fundamentally alters its electronic structure and leads to bond dissociation. nih.govnih.gov The reduction of a disulfide to its corresponding radical anion plays a critical role in various photoredox transformations. nih.gov This pathway is distinct from other cleavage mechanisms as it proceeds through a radical anionic intermediate.

Upon one-electron reduction, the disulfide molecule accepts an electron into its lowest unoccupied molecular orbital (LUMO), which has significant antibonding character with respect to the S-S bond (σ*S–S). nih.gov This addition of an electron forms a disulfide radical anion (RSSR•−). nih.govresearchgate.net The population of this antibonding orbital weakens the S-S bond, making its cleavage facile. nih.gov The dissociation of the disulfide radical anion is often very rapid, with rate constants measured as high as 10^5–10^6 s−1 for some species. nih.gov This cleavage results in the formation of a thiolate anion (RS−) and a thiyl radical (RS•). nih.gov The formation of disulfide radical anions can be mediated by various means, including trace-metal-catalyzed Fenton chemistry or through photoredox catalysis. nih.govresearchgate.net In mass spectrometry, electron transfer dissociation (ETD) can also induce cleavage at the disulfide linkage. nih.govnih.gov

The electrochemical potentials and the reactivity of disulfides are strongly dependent on the structure and electronic properties of their substituents. nih.gov The nature of the substituent on the aryl ring influences the stability of the resulting radical anion and the energetics of the S-S bond cleavage. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) on a hydropersulfide (RSSH) have been shown to modulate its reactivity towards radicals. rsc.org In the case of this compound, the iodine atom acts as an electron-withdrawing group due to its electronegativity. This electronic effect influences the redox potential of the molecule, affecting the ease with which it accepts an electron to form the radical anion. Theoretical investigations on substituted hydropersulfides show that EWGs favor certain reaction pathways over others when reacting with hydroxyl radicals. rsc.org This principle suggests that the iodo-substituent in this compound plays a significant role in modulating the kinetics and thermodynamics of its electron transfer-induced dissociation.

The cleavage of the disulfide bond in this compound can also occur via a bimolecular nucleophilic substitution (Sₙ2) reaction. nih.govnih.gov In this mechanism, an electron-rich nucleophile attacks one of the electrophilic sulfur atoms of the disulfide bridge. libretexts.orgresearchgate.net This process is concerted, meaning the formation of the new bond between the nucleophile and the sulfur atom occurs simultaneously with the breaking of the S-S bond. libretexts.orglibretexts.org

The Sₙ2 reaction is characterized by a "backside attack," where the nucleophile approaches the sulfur atom from the side opposite to the other sulfur atom (the leaving group). libretexts.org This leads to the formation of a transition state where the nucleophile, the attacked sulfur atom, and the leaving sulfur group are roughly aligned. The reaction results in the displacement of a thiolate anion. nih.gov A variety of nucleophiles can initiate this reaction, including phosphines and other thiolates (in a process known as thiol-disulfide exchange). nih.govwikipedia.org For instance, water-soluble phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are widely used to reduce disulfide bonds in biological systems through an Sₙ2 mechanism. nih.govresearchgate.net

The disulfide bond can be cleaved by the application of mechanical force, a process known as mechanochemical activation. rsc.orgrug.nlresearchgate.net When a disulfide, such as this compound, is incorporated into the backbone of a polymer, external energy in the form of ultrasound can be focused on the S-S bond. This sonication induces scission of the disulfide, often leading to subsequent, pre-programmed chemical reactions. rug.nlnih.gov

Research has demonstrated that ultrasound can trigger the cleavage of a disulfide mechanophore within a polymer chain. This cleavage can initiate a subsequent intramolecular cyclization reaction, which in turn releases cargo molecules attached near the disulfide. rsc.orgnih.gov This approach allows for spatiotemporally controlled release, demonstrating that the S-S bond can act as a mechanoresponsive unit. rsc.orgrug.nl

Exposure to light, particularly UV irradiation, can induce the homolytic cleavage of the disulfide bond in compounds like this compound. beilstein-journals.orgnih.gov This process involves the absorption of a photon, which provides the energy necessary to break the S-S bond symmetrically, generating two thiyl radicals (RS•). beilstein-journals.orgnih.gov

RS-SR + hν → 2 RS•

Thiyl radicals are versatile and highly reactive intermediates in organic synthesis. nih.govwikipedia.org Their generation via photolysis of disulfides is a common method for initiating radical-based reactions, such as the thiol-ene reaction, cyclizations, and additions to unsaturated bonds. beilstein-journals.orgnih.govwikipedia.org The photolysis of diphenyl disulfide, a related aromatic disulfide, is frequently used to generate phenylthiyl radicals for synthetic applications. nih.gov Similarly, photolysis of this compound would produce 2-iodophenylthiyl radicals, which can then participate in a variety of subsequent chemical transformations. rsc.org

Data Tables

Table 1: Summary of Disulfide Bond Cleavage Mechanisms

| Mechanism | Stimulus | Key Intermediate(s) | Final Products (Generic) |

| Electron Transfer (ET) | Chemical Reductant / Electricity / Light (Photoredox) | Disulfide Radical Anion (RSSR•⁻) | Thiolate (RS⁻) + Thiyl Radical (RS•) |

| Nucleophilic Attack (Sₙ2) | Nucleophile (e.g., R'S⁻, PR₃) | Sₙ2 Transition State [Nu---S---SR]⁻ | Thiolate (RS⁻) + Substituted Sulfide (B99878) (R-S-Nu) |

| Mechanochemical Activation | Mechanical Force (e.g., Ultrasound) | Stretched Disulfide Bond | Two Thiyl Radicals (2 RS•) or subsequent reaction products |

| Photoinduced Homolysis | Light (e.g., UV) | Excited State Disulfide | Two Thiyl Radicals (2 RS•) |

Electron Transfer (ET) Induced Dissociation of the S-S Bond

Reactivity of the Iodine Substituent on the Phenyl Ring

The presence of the iodine atom on the phenyl ring of this compound introduces a site of reactivity that is distinct from the disulfide bond. This allows for a range of chemical transformations that selectively target the carbon-iodine bond, providing pathways to more complex molecular architectures.

Nucleophilic Substitution Reactions at the Iodinated Position

The carbon-iodine bond in aryl iodides is susceptible to nucleophilic attack, proceeding through a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step process, a nucleophile attacks the electrophilic carbon atom bearing the iodine, and simultaneously, the iodide ion, a good leaving group, departs. nih.govnobelprize.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. nobelprize.orgpdx.edu

For an SN2 reaction to occur, the nucleophile must approach the carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry if the carbon is a stereocenter. youtube.com However, in the case of an aromatic compound like this compound, the geometry of the ring system prevents a classical backside attack. Nucleophilic aromatic substitution (SNAr) is a more common pathway for such systems, which typically requires activation by electron-withdrawing groups ortho or para to the leaving group and proceeds through a Meisenheimer complex. Given the electronic nature of the disulfide group, direct SN2 or SNAr reactions on this compound with common nucleophiles are not extensively reported in the literature, suggesting other reaction pathways are often more favorable.

The reactivity of alkyl halides in SN2 reactions follows the trend I > Br > Cl >> F, correlating with the leaving group's ability to stabilize a negative charge. pdx.edu Iodide is an excellent leaving group due to the weakness of the C-I bond and the stability of the I⁻ anion. youtube.com

Table 1: Factors Affecting SN2 Reactions

| Factor | Influence on SN2 Reactivity | Rationale |

| Leaving Group | Better leaving groups increase the reaction rate. | Weaker bases are better leaving groups as they are more stable as anions. The order of leaving group ability for halogens is I⁻ > Br⁻ > Cl⁻ > F⁻. pdx.edu |

| Nucleophile | Stronger, less sterically hindered nucleophiles increase the reaction rate. | A higher concentration and greater nucleophilicity of the attacking species lead to a faster reaction. pdx.edu |

| Solvent | Polar aprotic solvents are preferred. | Polar aprotic solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. Polar protic solvents can solvate the nucleophile, reducing its reactivity. youtube.com |

| Substrate Structure | Steric hindrance at the reaction center decreases the rate. | Bulky groups on the substrate hinder the backside attack of the nucleophile. The general order of reactivity is methyl > 1° > 2° >> 3°. pdx.edu |

Palladium-Catalyzed Coupling Reactions at the Aryl Iodide Site

The aryl iodide moiety of this compound is an excellent handle for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. thermofishersci.in These reactions typically involve a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. nobelprize.orgyoutube.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org The reaction is highly versatile and tolerates a wide range of functional groups. youtube.comorganic-chemistry.org The catalytic cycle begins with the oxidative addition of the aryl iodide to a Pd(0) species, forming a Pd(II) complex. Subsequent coordination of the alkene, migratory insertion, and β-hydride elimination yield the product and regenerate the Pd(0) catalyst. wikipedia.orgyoutube.com

Suzuki Reaction: The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, such as a boronic acid or ester, in the presence of a base. wikipedia.orglibretexts.org This reaction is widely used for the synthesis of biaryls, polyolefins, and styrenes. wikipedia.org The catalytic cycle is similar to the Heck reaction but involves a transmetalation step where the organic group from the boron reagent is transferred to the palladium center. youtube.comorganic-chemistry.orgyoutube.com The reactivity of the halide in Suzuki couplings generally follows the order I > Br > OTf > Cl. libretexts.org

Table 2: Common Palladium-Catalyzed Coupling Reactions

| Reaction | Coupling Partners | Catalyst/Base | Product |

| Heck Reaction | Aryl Iodide, Alkene | Pd(0) catalyst, Base (e.g., NEt₃, K₂CO₃) | Substituted Alkene |

| Suzuki Reaction | Aryl Iodide, Boronic Acid/Ester | Pd(0) catalyst, Base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl |

While specific examples detailing the use of this compound in these reactions are not prevalent, the known reactivity of aryl iodides suggests its suitability as a substrate. For instance, palladium-catalyzed intramolecular coupling of related bis(2-bromophenyl) derivatives is a known route to fluorenones. rsc.org A double Heck reaction has also been reported for aryl iodides with electron-deficient alkenes. mdpi.com

Radical Fragmentation Processes Initiated by the Iodine Moiety

The carbon-iodine bond can undergo homolytic cleavage under thermal or photochemical conditions, or through single-electron transfer (SET) processes, to generate an aryl radical. This reactivity can initiate radical fragmentation pathways. The generation of aryl radicals from aryl iodides is a key step in various synthetic methodologies. nih.govumich.edu

In the context of this compound, the formation of a 2-(disulfanyl)phenyl radical could lead to subsequent intramolecular reactions or fragmentation of the disulfide bond. While direct initiation at the iodine moiety to cause disulfide fragmentation is not extensively documented, related processes offer mechanistic insights. For example, iodine can mediate radical cyclization reactions where a radical is generated and then interacts with other parts of the molecule. researchgate.net The reaction of o-iodophenylacrylamides can be initiated by visible light to form a radical that undergoes cyclization. rsc.orgresearchgate.net

Transformations Involving the Aromatic Ring System

Beyond the reactivity of the iodine substituent, the aromatic rings of this compound can participate in various transformations, particularly those leading to the formation of heterocyclic structures.

Intramolecular Cyclization Reactions for Heterocycle Formation

The ortho-disposition of the iodine and disulfide functionalities in this compound makes it a potential precursor for the synthesis of sulfur-containing heterocycles through intramolecular cyclization. Such reactions often involve the formation of a new bond between one of the sulfur atoms and the carbon atom of the other ring that is ortho to the disulfide linkage.

A notable example of this type of transformation is the synthesis of thianthrene (B1682798) and its derivatives. Thianthrenes are sulfur-containing heterocyclic compounds that can be accessed through various synthetic routes, sometimes involving the cyclization of precursors with appropriately positioned sulfur and leaving groups on two aromatic rings. The formation of thianthrene S-oxide from thianthrene is a known transformation. orgsyn.org While a direct synthesis from this compound is not explicitly detailed, the structure lends itself to such a potential cyclization, likely under conditions that promote the formation of an intermediate that can undergo intramolecular aromatic substitution or a metal-catalyzed coupling process.

Furthermore, intramolecular radical cyclizations are a powerful tool for heterocycle synthesis. wikipedia.org The generation of an aryl radical at the C-I bond of this compound could potentially lead to an intramolecular attack on the sulfur atom or the adjacent aromatic ring, although such a pathway would compete with other radical processes.

Hydrogen Atom Transfer (HAT) Reactions Involving Disulfides

Hydrogen Atom Transfer (HAT) is a fundamental process in which a hydrogen atom (a proton and an electron) is transferred in a single concerted step. mdpi.comscripps.edu Disulfides can participate in HAT reactions, often acting as catalysts or co-catalysts in photoreactions. nih.gov Under photochemical conditions, the disulfide bond can cleave to form two thiyl radicals (RS•). These thiyl radicals are capable of abstracting hydrogen atoms from other molecules, thereby initiating radical chain reactions. nih.gov

The bond dissociation energy (BDE) is a key factor governing HAT reactions, with the reaction being favorable if the newly formed X-H bond is stronger than the C-H bond that was broken. mdpi.com Thiyl radicals are excellent HAT catalysts in photoredox systems. nih.gov

In the context of this compound, the generated 2-iodophenylthiyl radical could abstract a hydrogen atom from a suitable donor. Conversely, the disulfide itself could be a target for HAT by other radical species. The reactivity of hydropersulfides (RSSH) with hydroxyl radicals has been shown to proceed via competing channels of S-S bond cleavage and H-atom abstraction. rsc.org While not a direct analogue, this highlights the potential for radical-mediated reactions at the disulfide linkage. Disulfides have been shown to catalyze or inhibit free-radical reactions through rapid hydrogen atom exchange. iaea.org

Oxidative Functionalization of Alkenes and Alkynes Catalyzed by Disulfides

The direct catalytic use of this compound for the oxidative functionalization of simple alkenes and alkynes is not extensively documented in the reviewed scientific literature. However, related reactions involving disulfides and iodine point to potential pathways where this compound could act as a reagent or precursor to a more active species.

An example of a related transformation is the iodine-mediated oxythiolation of o-vinylanilides with disulfides, which results in the formation of thio-tethered benzoxazine (B1645224) derivatives. rsc.orgnih.govrsc.org In this type of reaction, molecular iodine is used as a mediator, and the disulfide serves as the source of the thio-group. The reaction proceeds efficiently for a variety of o-vinylanilides and disulfides, including both aryl and alkyl disulfides, under metal-free conditions. nih.govrsc.org

A proposed mechanism for this transformation suggests that the reaction does not proceed through an iodonium (B1229267) ion intermediate. Instead, it is hypothesized that iodine facilitates the cleavage and formation of the S-S bond. nih.gov This indicates that in the presence of an oxidant or mediator like iodine, a disulfide can be activated to participate in addition reactions with alkenes.

Below is a table summarizing the substrate scope for the iodine-mediated oxythiolation of o-vinylanilides with various disulfides, demonstrating the utility of disulfides in alkene functionalization.

Table 1: Iodine-Mediated Oxythiolation of o-Vinylanilides with Disulfides

| Entry | o-Vinylanilide Substrate (1) | Disulfide Substrate (2) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | N-(2-vinylphenyl)benzamide | Diphenyl disulfide | 4-(phenylthio)-4-phenyl-2,3-dihydro-1H-benzo[d] rsc.orgnih.govoxazine | 92 |

| 2 | N-(2-vinylphenyl)benzamide | Bis(4-methylphenyl) disulfide | 4-((p-tolyl)thio)-4-phenyl-2,3-dihydro-1H-benzo[d] rsc.orgnih.govoxazine | 96 |

| 3 | N-(2-vinylphenyl)benzamide | Bis(4-methoxyphenyl) disulfide | 4-((4-methoxyphenyl)thio)-4-phenyl-2,3-dihydro-1H-benzo[d] rsc.orgnih.govoxazine | 95 |

| 4 | N-(2-vinylphenyl)benzamide | Bis(4-chlorophenyl) disulfide | 4-((4-chlorophenyl)thio)-4-phenyl-2,3-dihydro-1H-benzo[d] rsc.orgnih.govoxazine | 85 |

| 5 | N-(2-vinylphenyl)benzamide | Dibenzyl disulfide | 4-(benzylthio)-4-phenyl-2,3-dihydro-1H-benzo[d] rsc.orgnih.govoxazine | 80 |

Reaction Conditions: o-vinylanilide (0.2 mmol), disulfide (0.75 equiv.), I2 (1.5 equiv.), in CH3CN (2 mL) at 60 °C for 12 h. Data sourced from nih.gov.

Advanced Spectroscopic and Structural Elucidation of 2 Iodophenyl Disulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis

The ¹H and ¹³C NMR spectra are essential for verifying the basic carbon-hydrogen framework and the specific arrangement of substituents on the phenyl rings. Due to the molecule's symmetry, the two (2-iodophenyl)sulfanyl moieties are chemically equivalent, simplifying the spectra. Each phenyl ring contains four unique aromatic protons and six unique carbon atoms.

¹H NMR Spectroscopy: The proton spectrum is expected to show four distinct signals in the aromatic region (typically δ 7.0–8.0 ppm). The ortho-substitution pattern (with iodine at C1 and the disulfide group at C2) creates a complex splitting pattern. The proton ortho to the iodine (H6) would likely appear at the most downfield shift due to the deshielding effect of the adjacent halogen. The remaining three protons (H3, H4, H5) would exhibit complex spin-spin coupling, resulting in multiplets.

¹³C NMR Spectroscopy: The carbon spectrum provides direct evidence for the six distinct carbon environments in each phenyl ring. The chemical shifts are significantly influenced by the attached substituents. The carbon atom bonded to iodine (C1) is expected to have a chemical shift in the range of δ 90-100 ppm, which is characteristic for carbons bearing an iodine atom. mdpi.comresearchgate.net The carbon attached to the sulfur atom (C2) would also exhibit a specific downfield shift. Studies on ortho-substituted aryl sulfides provide a basis for predicting these shifts. ursinus.eduresearchgate.net The presence of exactly six aromatic carbon signals confirms the substitution pattern and the structural integrity of the phenyl rings. The disulfide linkage is inferred from the chemical shifts of the C2 carbons, which differ significantly from those in a comparable thiol or sulfide (B99878). rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Iodophenyl Disulfide Predicted values are based on established substituent effects and data from analogous compounds like diphenyl disulfide and 2-iodophenol.

| Atom Label | Predicted ¹H Shift (δ, ppm) | Multiplicity | Predicted ¹³C Shift (δ, ppm) |

| C1 | - | - | 95.0 - 100.0 |

| C2 | - | - | 140.0 - 145.0 |

| C3 | 7.50 - 7.65 | Multiplet | 128.0 - 132.0 |

| C4 | 7.15 - 7.30 | Multiplet | 129.0 - 133.0 |

| C5 | 7.35 - 7.50 | Multiplet | 127.0 - 130.0 |

| C6 | 7.80 - 8.00 | Multiplet | 138.0 - 142.0 |

While 1D NMR suggests the structure, 2D NMR experiments provide definitive proof by revealing correlations between nuclei. wikipedia.orgyoutube.com For a molecule like this compound, COSY, HSQC, and HMBC experiments are crucial for unambiguous assignment of all proton and carbon signals. sdsu.eduuvic.ca

COSY (Correlation Spectroscopy): This homonuclear experiment maps out the proton-proton (¹H-¹H) coupling network. youtube.com For this compound, strong cross-peaks would be observed between adjacent protons on the aromatic ring (e.g., H3-H4, H4-H5, H5-H6). This confirms their sequential arrangement and helps to differentiate them within the complex spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C coupling). epfl.ch It allows for the direct assignment of each protonated carbon signal in the ¹³C spectrum. For instance, the proton signal assigned as H6 via COSY would show a cross-peak to its corresponding carbon, C6, in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular skeleton, as it shows correlations between protons and carbons over two or three bonds. wikipedia.orgepfl.ch Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the downfield proton H6 to both the iodine-bearing carbon (C1) and the sulfur-bearing carbon (C2).

Correlations from H3 to both C1 and C5.

These long-range correlations definitively establish the 1,2-substitution pattern of the iodine and disulfide groups on the benzene (B151609) ring.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's molecular formula. Unlike low-resolution MS which provides the nominal mass (an integer), HRMS measures the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental composition.

For this compound, the molecular formula is C₁₂H₈I₂S₂. The calculated monoisotopic mass, based on the most abundant isotopes (¹²C, ¹H, ¹²⁷I, ³²S), is 469.81569 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this calculated mass (typically within 5 ppm error) would provide unequivocal confirmation of the molecular formula.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (the precursor or parent ion), subjecting it to fragmentation, and then analyzing the resulting fragment (product) ions. This provides valuable information about the molecule's structure and connectivity. nih.gov For diaryl disulfides, the primary and most characteristic fragmentation event is the cleavage of the relatively weak sulfur-sulfur bond. oup.com

In the MS/MS analysis of this compound (parent ion [M]⁺˙ at m/z ≈ 470), the following fragmentation pattern would be expected:

S-S Bond Cleavage: The initial and most significant fragmentation would be the homolytic or heterolytic cleavage of the disulfide bond, leading to the formation of the 2-iodophenylsulfanyl radical or cation. This would produce a major fragment ion at m/z ≈ 235.

Subsequent Fragmentations: This primary fragment could undergo further fragmentation, such as the loss of a sulfur atom to yield an iodophenyl cation ([C₆H₄I]⁺) at m/z ≈ 204, or the loss of an iodine atom to form a thiophenyl cation ([C₆H₄S]⁺) at m/z ≈ 108.

Table 2: Predicted MS/MS Fragmentation of this compound

| m/z (approx.) | Proposed Fragment Ion | Formula | Description |

| 470 | [C₁₂H₈I₂S₂]⁺˙ | C₁₂H₈I₂S₂ | Molecular Ion (Parent Ion) |

| 235 | [C₆H₄IS]⁺ | C₆H₄IS | Primary fragment from S-S bond cleavage |

| 204 | [C₆H₄I]⁺ | C₆H₄I | Loss of sulfur atom from the m/z 235 fragment |

| 108 | [C₆H₄S]⁺ | C₆H₄S | Loss of iodine atom from the m/z 235 fragment |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. americanpharmaceuticalreview.com Observing characteristic frequencies allows for the identification of specific functional groups.

Aromatic C-H and C=C Vibrations: The IR and Raman spectra would both show characteristic signals for the aromatic rings. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aromatic C=C stretching vibrations give rise to a series of bands in the 1600-1450 cm⁻¹ region. uc.edu

C-I Vibration: The carbon-iodine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹, due to the heavy mass of the iodine atom. iitm.ac.in

C-S and S-S Vibrations: The carbon-sulfur (C-S) stretch usually appears as a weak to medium intensity band in the 700-600 cm⁻¹ range. acs.org The sulfur-sulfur (S-S) stretching vibration is a key indicator of the disulfide bond. This vibration is often weak or absent in the IR spectrum due to the small change in dipole moment. However, it is typically strong and easily observable in the Raman spectrum, appearing in the 550-450 cm⁻¹ region. researchgate.nettandfonline.com The combined use of IR and Raman is therefore essential for confirming the presence of both the C-S and S-S bonds. nih.gov

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | IR Intensity | Raman Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Medium |

| Aromatic C=C | Ring Stretch | 1600 - 1450 | Medium-Weak | Medium-Strong |

| C-S | Stretch | 700 - 600 | Medium-Weak | Medium |

| C-I | Stretch | 600 - 500 | Strong | Medium |

| S-S | Stretch | 550 - 450 | Very Weak / Inactive | Strong |

Theoretical and Computational Chemistry of 2 Iodophenyl Disulfide Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of 2-Iodophenyl disulfide, providing a robust framework for understanding its fundamental chemical characteristics with a favorable balance between accuracy and computational cost.

Optimization of Molecular Geometries and Electronic Structures

The electronic structure, describing the distribution of electrons within the molecule, is also elucidated. nih.gov The presence of the iodine atom introduces significant electronic effects, influencing the charge distribution across the phenyl rings and the disulfide bridge. ub.edu DFT calculations can precisely map these effects, revealing the electron-withdrawing nature of the iodine and its impact on the local electronic environment of the sulfur atoms. nih.govresearchgate.net

Table 1: Calculated Geometric Parameters for Diaryl Disulfide Systems Note: Data is representative of diaryl disulfide structures calculated using DFT methods. Exact values for this compound may vary based on the functional and basis set used.

| Parameter | Typical Calculated Value (Å/°) | Description |

|---|---|---|

| S-S Bond Length | ~2.05 - 2.10 Å | The length of the disulfide bond. |

| C-S Bond Length | ~1.78 - 1.82 Å | The length of the bond between the phenyl carbon and sulfur. |

| C-S-S Bond Angle | ~103 - 106° | The angle formed by the carbon and two sulfur atoms. |

| C-S-S-C Dihedral Angle | ~80 - 95° | The torsional angle defining the gauche conformation. |

Analysis of Frontier Molecular Orbitals (LUMO, SOMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the reactivity of a molecule. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. libretexts.orgossila.com

For this compound, the HOMO is typically characterized by contributions from the p-type lone pair electrons on the two sulfur atoms. This orbital is nucleophilic and represents the site most likely to donate electrons in a reaction. The LUMO, conversely, is generally a σ* (sigma-antibonding) orbital localized along the S-S bond axis. This orbital is electrophilic and represents the site susceptible to nucleophilic attack, which leads to the characteristic reductive cleavage of the disulfide bond. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity. researchgate.net

Table 2: Representative Frontier Orbital Energies for Aryl Disulfides Note: These values are illustrative for aryl disulfide systems. Specific energies for this compound depend on the computational level.

| Orbital | Typical Energy Range (eV) | Character |

|---|---|---|

| HOMO | -6.0 to -7.0 eV | p-type lone pairs on sulfur atoms (π-character) |

| LUMO | -0.5 to -1.5 eV | σ* anti-bonding orbital of the S-S bond |

| HOMO-LUMO Gap | 4.5 to 6.5 eV | Indicator of chemical reactivity and stability |

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations provide a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of this compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov The chemical shift of a nucleus is highly sensitive to its local electronic environment. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, one can obtain theoretical spectra. researchgate.net These predictions are valuable for assigning peaks in experimental spectra, especially for complex molecules. For instance, the chemical shifts of the carbon atoms bonded to iodine (C-I) and sulfur (C-S) are particularly diagnostic. nih.govyoutube.com

Vibrational Frequencies: The simulation of infrared (IR) and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. This involves computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies correspond to the molecule's normal modes of vibration. The S-S stretching frequency in diaryl disulfides is a key vibrational mode and typically appears in a characteristic region of the IR or Raman spectrum, providing direct evidence for the presence of the disulfide linkage.

Table 3: Predicted Spectroscopic Data for a Representative Aryl Disulfide Note: These are typical calculated values. Experimental values may differ.

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Chemical Shift (C-S) | 125 - 135 ppm |

| ¹³C NMR | Chemical Shift (C-I) | 90 - 100 ppm |

| Vibrational (Raman) | S-S Stretch (νS-S) | 500 - 550 cm-1 |

| Vibrational (IR) | C-S Stretch (νC-S) | 650 - 750 cm-1 |

Molecular Dynamics Simulations to Explore Conformational Space and Reaction Pathways

While DFT calculations focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations introduce the dimensions of time and temperature, allowing for the exploration of the molecule's dynamic behavior. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.

For this compound, MD is particularly useful for exploring its conformational space. The rotation around the S-S bond is a key dynamic process, and MD simulations can map the free energy landscape associated with this rotation, identifying stable conformers (e.g., gauche) and the energy barriers that separate them. nih.gov This provides insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. Furthermore, MD can be used to simulate the initial stages of reaction pathways, such as the approach of a reactant to the disulfide bond, providing a dynamic picture of the interactions that precede a chemical transformation. researchgate.net

Ab Initio and Hybrid Computational Methods for Energetic and Mechanistic Studies

For studies requiring very high accuracy, particularly for reaction energies and barrier heights, ab initio and hybrid computational methods are employed. Ab initio methods derive their results from first principles without reliance on empirical parameters. Hybrid methods, like the widely used B3LYP functional in DFT, incorporate a portion of exact Hartree-Fock exchange, often improving the accuracy of energetic predictions.

These high-level methods are crucial for detailed mechanistic studies of reactions involving this compound. For example, they can be used to precisely calculate the activation energy for the cleavage of the S-S bond by a nucleophile, or to compare the energetics of different proposed reaction intermediates and transition states. This allows for a definitive determination of the most likely reaction mechanism, providing insights that are critical for understanding the chemical behavior of the compound.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ). mdpi.com QTAIM analysis partitions the molecule into atomic basins and identifies critical points in the electron density, which are used to characterize interatomic interactions. researchgate.net

By analyzing the electron density at the bond critical point (BCP) between two atoms, one can classify the bond. For the S-S and C-S bonds in this compound, QTAIM can quantify their covalent character. Key parameters include the value of the electron density itself (ρBCP), the sign of its Laplacian (∇²ρBCP), and the total energy density (HBCP). For shared-shell (covalent) interactions, such as those expected for the C-S and S-S bonds, one typically finds a significant ρBCP and a negative (favorable) HBCP. researchgate.netucl.ac.uk This analysis provides a quantitative and physically meaningful description of the bonding, complementing the more orbital-based views.

Table 4: Representative QTAIM Parameters for Bonds in Aryl Sulfides Note: Values are in atomic units (a.u.) and are representative of covalent bonds in similar systems.

| Bond | ρBCP (e/ų) | ∇²ρBCP (e/Å⁵) | HBCP (Hartree/ų) | Bond Character |

|---|---|---|---|---|

| C-S | ~0.15 - 0.20 | > 0 | < 0 | Polar Covalent |

| S-S | ~0.10 - 0.15 | > 0 | < 0 | Covalent (Shared-shell) |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

In a typical NBO analysis of a diaryl disulfide, key interactions would involve the delocalization of electron density from lone pairs of one atom to the antibonding orbitals of adjacent bonds. This delocalization, also known as hyperconjugation, contributes to the stability of the molecule. For this compound, the most significant intramolecular interactions would likely be:

Lone pair delocalization from sulfur: The lone pairs of the sulfur atoms can delocalize into the antibonding orbitals (σ) of the C-S and S-S bonds, as well as into the π orbitals of the phenyl rings. This delocalization stabilizes the molecule and influences the geometry around the disulfide bridge.

Interactions involving iodine: The iodine atom, being a large and polarizable halogen, can participate in various interactions. Its lone pairs can delocalize into the antibonding orbitals of the adjacent C-I bond and the aromatic ring. Furthermore, the presence of the ortho-iodo substituent can lead to through-space interactions with the disulfide bridge, potentially influencing its dihedral angle and reactivity.

Aromatic ring interactions: The π-system of the phenyl rings will exhibit significant delocalization. The iodine substituent and the disulfide bridge will act as electron-donating or -withdrawing groups, modulating the electron density distribution within the ring.

A hypothetical NBO analysis would quantify these interactions in terms of second-order perturbation theory energy (E(2)), which estimates the stabilization energy due to electron delocalization between a donor NBO (lone pair or bonding orbital) and an acceptor NBO (antibonding orbital).

Table 1: Representative NBO Interaction Energies for a Generic Diaryl Disulfide

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(S) | σ(C-S) | ~1-5 | Vicinal Hyperconjugation |

| LP(S) | σ(S-S) | ~0.5-2 | Vicinal Hyperconjugation |

| LP(S) | π(C=C) | ~2-8 | Resonance/Conjugation |

| π(C=C) | π(C=C) | >10 | Intramolecular π-stacking |

| LP(I) | σ*(C-I) | ~1-3 | Vicinal Hyperconjugation |

Note: The values in this table are illustrative and based on general principles of NBO analysis for similar organic molecules. Specific values for this compound would require dedicated computational studies.

Investigation of Reaction Energetics and Transition States

The study of reaction energetics and transition states provides crucial insights into the reactivity of a molecule. For this compound, key reactions of interest would include the cleavage of the S-S bond, reactions at the aromatic ring, and transformations involving the iodine substituent. Computational chemistry can be employed to model these reactions, calculate their activation energies, and characterize the structures of the transition states.

Disulfide Bond Cleavage:

The cleavage of the disulfide bond is a fundamental reaction of this class of compounds. This process can occur homolytically, to form two thiyl radicals (ArS•), or heterolytically, involving nucleophilic or electrophilic attack.

Homolytic Cleavage: The bond dissociation energy (BDE) of the S-S bond in diaryl disulfides is a key parameter. Computational studies on model peptides have shown that the activation energy for the homolytic cleavage of an S-S bond can be significant, but can be lowered by factors such as radical attack. For instance, the activation energy for S-S bond cleavage initiated by an acetyl radical has been calculated to be substantially lower than that for peptide backbone cleavage nih.govrsc.org.

Nucleophilic Cleavage: The S-S bond can be cleaved by nucleophiles, such as thiols or phosphines. This is a common reaction in biological systems and organic synthesis. The energetics of this process would involve the formation of a transition state where the nucleophile attacks one of the sulfur atoms. Single-molecule force spectroscopy studies on the reduction of disulfide bonds have determined the activation energy barriers for such SN2 reactions to be in the range of 30-40 kJ/mol nih.gov.

Table 2: Calculated Activation Energies for Disulfide Bond Cleavage in Model Systems

| Reaction Type | Model System | Activation Energy (kJ/mol) | Computational Method | Reference |

| Radical-initiated Cleavage | Disulfide-containing peptide | ~40-50 | Density Functional Theory | nih.govrsc.org |

| Nucleophilic Cleavage (by HS-) | Polypeptide under mechanical stress | 32 ± 6 | Single-Molecule Force Spectroscopy | nih.gov |

Note: This table presents data from studies on related systems to illustrate the typical energy scales involved. The specific energetics for this compound may vary.

Role of the Iodine Substituent:

The ortho-iodo substituent is expected to influence the reaction energetics. Its steric bulk can affect the accessibility of the disulfide bond to reagents. Electronically, the iodine can participate in halogen bonding, which could stabilize certain transition states. Furthermore, reactions involving the C-I bond, such as dehalogenation, are also possible and their energetics could be computationally investigated. Studies on aryl halides have shown that C-Br bonds in α-bromoketones can be cleaved under Ti-catalyzed electroreductive conditions, and similar principles could apply to the C-I bond in this compound acs.org.

The synthesis of diaryl disulfides often proceeds via the coupling of thiols or their derivatives. The mechanism of these reactions can involve radical intermediates or ionic pathways. For instance, the visible light-mediated coupling of arenediazonium tetrafluoroborates with carbon disulfide to form diaryl disulfides is proposed to proceed through aryl radical intermediates beilstein-journals.org. The energetics of these synthetic routes, including the stability of intermediates and the barriers for each step, can be elucidated through computational modeling.

Coordination Chemistry and Ligand Design Featuring 2 Iodophenyl Disulfide Motifs

2-Iodophenyl Disulfide as a Ligand in Metal Complexes

This compound, with the chemical formula (C₆H₄I)₂S₂, serves as a potential ligand for transition metal ions. Its coordination behavior is dictated by the interplay of the disulfide linkage and the bulky, electron-withdrawing iodophenyl groups.

Coordination Modes of Disulfide Ligands (e.g., S,S-chelating)

Disulfide ligands can coordinate to metal centers in several distinct modes. The most common modes include:

S,S-Chelating (η²-S₂): Both sulfur atoms of the disulfide bond coordinate to a single metal center, forming a three-membered ring. This mode is often found in complexes where the disulfide is part of a more flexible framework or is generated via specific synthetic routes designed to promote such binding acs.org.

Bridging: The disulfide ligand can bridge two or more metal centers. This can occur with each sulfur atom binding to a different metal, or with the entire S-S unit interacting with multiple metals.

Monodentate: Only one of the two sulfur atoms coordinates to the metal center, leaving the other uncoordinated.

In the case of sterically hindered aryl disulfides like this compound, the coordination behavior can be inferred from analogues such as bis(2-bromophenyl)disulfide. Studies on the coordination chemistry of bis(2-bromophenyl)disulfide with various transition metals (Mn(II), Fe(II), Co(II), Ni(II), and Cr(III)) have shown that it predominantly behaves as a monodentate ligand researchgate.net. The formation of octahedral complexes with the general formula [ML₂Cl₂(H₂O)] (where M = Mn, Fe, Co, Ni) indicates that only one sulfur atom from each of the two disulfide ligands binds to the metal center researchgate.net. The significant steric bulk of the ortho-halogenated phenyl rings likely prevents the close approach required for S,S-chelation to a single metal center. It is therefore highly probable that this compound would exhibit similar monodentate coordination. In some systems with very bulky ancillary ligands, it is also possible for the disulfide sulfur atoms not to coordinate at all, with binding occurring through other functional groups if present nih.gov.

Stability and Reactivity of Metal-Disulfide Complexes

The stability of metal-disulfide complexes is influenced by the nature of the metal ion and the ligand's electronic and steric properties. The disulfide bond itself is a reactive functional group, susceptible to both reduction and oxidation, and its reactivity can be modulated by coordination to a metal center.

Stability: The stability of metal-sulfur bonds generally follows trends related to the hard and soft acid-base (HSAB) principle, with softer metal ions forming more stable complexes with soft sulfur donors. The presence of bulky ortho-substituents on the phenyl rings, such as iodine, can enhance the kinetic stability of the complex by sterically protecting the metal center and the M-S bond. However, some related metal-disulfide complexes are known to be unstable in solution, undergoing oxidation or rearrangement over time chemrxiv.org.

Reactivity: The primary reactivity modes of coordinated disulfides involve the S-S bond.

Reduction: The most common reaction is the reductive cleavage of the S-S bond to yield two thiolate anions (RS⁻). This can be achieved using external reducing agents or, in some cases, can be induced electrochemically. The resulting metal-thiolate complexes have their own distinct chemistry. The reduction potential of the disulfide can be tuned by the metal center chemrxiv.org.

Oxidation/Cleavage: The S-S bond can be cleaved by reaction with halogens, as seen in the reaction of diphenyl disulfide with chlorine to form phenylsulfenyl chloride (PhSCl) wikipedia.org. Coordination to a metal could influence the susceptibility of the disulfide to such oxidative cleavage reactions.

Insertion Reactions: Small molecules may insert into the S-S bond, although this is less common for diaryl disulfides.

Sulfur-Centered Redox: The entire metal-ligand system can undergo redox transformations that may be centered on the metal or the sulfur ligand nsf.gov. For instance, electrochemical studies on metal bis(terpyridine) complexes containing a disulfide anchor show that the disulfide group can be reduced, forming a thiolate that can then be re-oxidized in subsequent electrochemical cycles chemrxiv.org.

The table below summarizes the expected reactivity of a metal complex of this compound based on the known reactivity of organic disulfides and related metal complexes.

| Reaction Type | Reagent/Condition | Expected Product | Reference |

| Reductive Cleavage | Reducing Agent (e.g., NaBH₄) or Electrochemical Potential | Metal bis(2-iodothiophenolate) complex | wikipedia.org |

| Oxidative Cleavage | Halogen (e.g., Cl₂) | Metal complex with coordinated 2-iodophenylsulfenyl chloride | wikipedia.org |

| Electrochemical Reduction | Applied Potential | Metal complex with coordinated 2-iodothiolate | chemrxiv.org |

Rational Ligand Design Incorporating this compound Structural Elements

Rational ligand design uses established structure-property relationships to create new molecules with tailored functions rsc.orgillinois.edu. The this compound scaffold provides a platform that can be systematically modified to control the properties of resulting metal complexes for applications in areas like catalysis and materials science.

Modulating Electronic and Steric Properties through Iodine and Phenyl Substitution

The electronic and steric properties of a ligand are critical determinants of the geometry, stability, and reactivity of its metal complexes osti.gov. The this compound structure offers two key points for modification: the iodine substituent and the phenyl ring.

Electronic Effects: The iodine atom exerts a significant electron-withdrawing inductive effect, which decreases the electron density on the sulfur atoms. This reduces the basicity and σ-donor strength of the sulfur atoms compared to non-halogenated or alkyl-substituted analogues. Replacing iodine with other halogens or with electron-donating groups (like methoxy (B1213986) or methyl) would systematically tune the ligand's electronic profile, thereby altering the redox potential of the metal center and the stability of the M-S bond.

Steric Effects: The ortho-iodo substituent provides considerable steric bulk near the coordinating sulfur atom. This steric hindrance can influence the coordination number of the metal, enforce specific geometries, and protect the metal center from unwanted side reactions, potentially increasing catalyst lifetime. The steric profile can be further adjusted by introducing different substituents at other positions on the phenyl ring or by changing the ortho-substituent itself.

The following table outlines how substitutions on the phenyl ring could modulate the ligand's properties.

| Substitution | Position on Phenyl Ring | Expected Electronic Effect | Expected Steric Effect |

| -NO₂ | para | Strongly electron-withdrawing | Minimal |

| -OCH₃ | para | Electron-donating | Minimal |

| -C(CH₃)₃ | ortho | Electron-donating | Increased steric bulk |

| -F | ortho | Electron-withdrawing | Less steric bulk than Iodine |

Multi-Ferrocene-Based Ligands with Disulfide Units

Ferrocene (B1249389) is a robust, redox-active organometallic sandwich compound that is a cornerstone of modern ligand design wikipedia.org. Incorporating ferrocene units into a disulfide-containing ligand creates a multifunctional molecule with potentially complex and useful electrochemical properties nih.govacs.org.

A hypothetical ligand could be designed by linking two ferrocenyl groups via a this compound bridge. While direct examples are not prominent in the literature, the synthesis of related ferrocene-dithiocarbamate macrocycles demonstrates the feasibility of combining ferrocene moieties with sulfur-based linkers nih.govacs.org.

Design Concepts:

Redox-Active Ligands: Such ligands would possess at least two redox-active centers: the iron in the ferrocene units and the disulfide bond. The ferrocene/ferrocenium couple provides a reversible one-electron redox process. The disulfide linkage can undergo a two-electron reductive cleavage. The interaction between these centers could lead to complex electrochemical behavior, with the potential for multi-electron transfer processes.

Synthesis: The synthesis of such a ligand might involve the reaction of a lithiated ferrocene derivative with a sulfur-transfer reagent followed by coupling, or the reaction of a ferrocenylthiol with a suitable iodinated phenyl precursor.

Applications: These multi-ferrocene disulfide ligands could be used to synthesize polynuclear complexes or redox-active coordination polymers. The redox activity could be exploited in electrochemical sensing or for designing molecular switches.

Role of Metal Ions in Facilitating Disulfide Formation (In Situ Ligand Generation)

Instead of synthesizing the this compound ligand separately and then reacting it with a metal salt, it is often possible to generate the ligand in situ. This approach involves reacting a simpler precursor, in this case, 2-iodothiophenol (B3069315) (HS-C₆H₄-I), with a metal salt under conditions that promote the oxidative coupling of the thiol groups to form the disulfide bond.

The metal ion can play a dual role in this process:

Template: The metal ion can act as a template, pre-organizing two thiolate molecules in a favorable orientation for S-S bond formation.

Oxidant: Some metal ions in a higher oxidation state (e.g., Cu(II), Fe(III)) are capable of directly oxidizing the thiolate anions to the disulfide. The metal ion is itself reduced in the process.

A general scheme for the in situ formation of a metal complex of this compound is as follows:

2 HS-C₆H₄-I + Mⁿ⁺ → [Mⁿ⁻²((I-C₆H₄-S)₂) ] + 2 H⁺

Alternatively, an external oxidant (like air/O₂ or I₂) can be used in the presence of the metal ion and the thiol precursor wikipedia.org. This method is a powerful synthetic tool in coordination chemistry, as it can provide direct access to complexes that might be difficult to synthesize through stepwise methods mdpi.com. This strategy has been successfully used to generate other disulfide-containing ligands within a coordination complex, such as the formation of a Co(II) metal-organic framework from a dithiobis(benzoic acid) ligand generated in situ mdpi.com.

Advanced Applications in Organic Synthesis and Catalysis

2-Iodophenyl Disulfide as a Key Intermediate in Multi-Step Organic Syntheses

In the strategic planning of multi-step organic syntheses, the choice of starting materials and key intermediates is paramount. youtube.com this compound and its related derivatives, such as the corresponding o-aminothiophenol disulfides, serve as crucial building blocks for constructing complex molecular architectures. acs.orgrsc.org One of the most prominent applications is in the synthesis of 2-substituted benzothiazoles, a class of heterocyclic compounds with significant biological activity. acs.orgnih.gov

For instance, o-aminothiophenol disulfides can react with substituted benzaldehydes under reducing conditions to yield a variety of benzothiazole (B30560) derivatives. acs.org This approach highlights the role of the disulfide as a stable precursor to the more reactive thiophenol, which can be generated in situ to participate in cyclization reactions. Furthermore, cascade reactions starting from 2-iodoanilines, which are structurally related to this compound, can proceed through thioamide intermediates to form benzothiazoles, demonstrating the synthetic utility of the iodo- and sulfur- functionalities in a concerted fashion. researchgate.net The presence of the iodine atom offers a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions, thus integrating the disulfide into more complex synthetic sequences. researchgate.net

Catalytic Roles of Disulfides and Related Thiyl Radicals

Beyond serving as a structural precursor, the disulfide linkage and the thiyl radicals derived from it can play active roles in catalysis. dundee.ac.uk The relatively weak S-S and S-H bonds are key to this reactivity, allowing for the generation of sulfur-centered radicals under mild conditions. dundee.ac.uknih.gov

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the formation of radical intermediates under exceptionally mild conditions. acs.org Disulfides can be integrated into photoredox cycles in several ways. nih.gov In some systems, the disulfide itself can be cleaved by photolysis to generate two equivalents of a thiyl radical, which then initiates a radical chain process. dundee.ac.uk

Alternatively, a photocatalyst, such as an iridium or ruthenium complex or an organic dye, absorbs visible light to reach an excited state. acs.orgnih.gov This excited state can then interact with the disulfide. For example, in an oxidative quenching cycle, the excited photocatalyst can be reduced by a substrate, and the resulting oxidized photocatalyst is then regenerated by oxidizing the disulfide. Conversely, in a reductive quenching cycle, the excited photocatalyst can be oxidized by the disulfide, generating a thiyl radical and a reduced form of the catalyst, which then continues the catalytic cycle. acs.org Polysulfide anions, which can be generated from disulfide precursors, have also been shown to act as visible light photoredox catalysts for cross-coupling reactions. chemrxiv.org The formation of dithiohemiacetals, for instance, can be initiated by the light-induced homolysis of a disulfide bond, yielding a thiyl radical pair that drives subsequent reactions. nih.gov

Hydrogen Atom Transfer (HAT) is a fundamental process in which a proton and an electron are transferred together in a single kinetic step. nih.govacs.org Thiyl radicals, readily generated from disulfides like this compound, are excellent HAT agents due to the moderate strength of the S-H bond. dundee.ac.uknih.gov In a catalytic cycle, a thiyl radical can abstract a hydrogen atom from a substrate, generating a carbon-centered radical. nih.gov This new radical can then undergo various transformations, such as addition to an alkene or cyclization, before the resulting radical intermediate abstracts a hydrogen atom from a thiol (generated in the system) to afford the final product and regenerate the thiyl radical catalyst. dundee.ac.uk This process is highly efficient and avoids the use of toxic reagents like organotin hydrides. dundee.ac.uk The reversibility of HAT reactions involving thiyl radicals allows for the establishment of equilibria that can be guided toward desired products. nih.gov

Disulfides can function effectively as part of a co-catalytic system, working in concert with another catalyst to achieve a specific transformation. A notable example is the cooperation of disulfides with acridinium (B8443388) salt photocatalysts. nih.gov In such systems, the photocatalyst initiates the reaction, while the disulfide acts as a precursor to a key reactive species or helps in the turnover of the primary catalyst. For example, in the synthesis of oxazolines and thiazolines, an acridinium photocatalyst can be used with a disulfide co-catalyst to facilitate the desired cyclization. nih.gov Similarly, the combination of photoredox catalysis with a transition metal catalyst can be mediated by a disulfide, where the photocatalyst modulates the oxidation state of the metal center, and the disulfide participates in substrate activation or product formation steps. nih.gov

Selective Functionalization and Derivatization Strategies

The structure of this compound allows for selective chemical manipulation, making it a versatile starting point for creating a variety of functionalized molecules, particularly sulfur-containing heterocycles. nih.govorganic-chemistry.org

The synthesis of sulfur-containing heterocycles is a major area of medicinal and materials chemistry. sioc-journal.cnutexas.edu this compound and its derivatives are excellent precursors for this purpose.

Benzothiazoles: The construction of the benzothiazole core is a well-established application. A common strategy involves the reaction of 2-aminothiophenol (B119425) or its disulfide precursor with various electrophiles. researchgate.net For example, reacting o-aminothiophenol disulfides with aldehydes is a direct route to 2-substituted benzothiazoles. acs.org Copper-catalyzed methods have also been developed, for instance, reacting 2-iodophenyl isocyanides with potassium sulfide (B99878) and amines to form 2-aminobenzothiazoles. acs.orgnih.gov Another efficient, metal-free approach involves the cascade reaction of 2-iodoanilines with acid chlorides and Lawesson's reagent, which generates a benzothioamide intermediate that undergoes intramolecular cyclization to yield the benzothiazole product. researchgate.net

Table 1: Selected Examples of Benzothiazole Synthesis

| Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|

| o-Aminothiophenol disulfides, Substituted benzaldehydes | Reducing conditions | 2-Substituted benzothiazoles | acs.org |

| 2-Iodoanilines, Sodium dithiocarbamates | Cu(OAc)₂, Cs₂CO₃ | 2-Aminobenzothiazoles | nih.gov |

| 2-Iodophenyl isocyanides, Potassium sulfide, Amines | Copper catalyst | 2-Aminobenzothiazoles | acs.orgnih.gov |

| 2-Iodoanilines, Acid chlorides | Lawesson's reagent | 2-Substituted benzothiazoles | researchgate.net |

| N-Arylthioamides | Riboflavin (photocatalyst), K₂S₂O₈, Visible light | 2-Substituted benzothiazoles | researchgate.net |